![molecular formula C23H21N3O3S B2498506 N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946246-23-7](/img/structure/B2498506.png)
N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related N-(pyridin-yl)-(indol-yl)acetamides involves complex organic reactions, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation of acids or their N-aryl(methyl) derivatives with aminopyridines, promoted by specific reagents such as 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
Spectroscopic methods such as NMR and X-ray crystallography are pivotal in characterizing the molecular structure of N-(pyridin-yl)-(indol-yl)acetamides, confirming the structure and providing insights into the planarity of the amide unit and its conjugation with other molecular fragments (Knaack et al., 2001).
Chemical Reactions and Properties
The reactivity of N-(pyridin-yl)-(indol-yl)acetamides with various reagents under different conditions can lead to a wide range of chemical transformations, showcasing their versatility in organic synthesis and potential for generating diverse derivatives with varied biological activities (Pailloux et al., 2007).
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research on the chemical structure similar to N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, particularly N-aryl(indol-3-yl)glyoxamides, has primarily focused on their synthesis and potential as antitumor agents. The structural component, N-pyridinyl, has been identified as crucial for activity. For instance, one study discovered that 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide showed significant cytotoxic effects against various cancer cell lines (Marchand et al., 2009).
Decarboxylative Claisen Rearrangement Reactions
The compound has been mentioned in the context of decarboxylative Claisen rearrangement reactions. For example, derivatives like furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been studied for their ability to undergo this rearrangement, leading to the formation of heteroaromatic products (Craig et al., 2005).
Reaction Dynamics and Synthesis
Studies have also explored the reaction dynamics involving similar compounds, particularly focusing on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. This process results in the formation of pyridin-4-yl α-substituted acetamide products, suggesting potential synthetic pathways and reaction mechanisms relevant to compounds like N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (Getlik et al., 2013).
Antiallergic Properties
Some derivatives of the compound have been studied for their antiallergic properties. For example, N-(pyridin-4-yl)-(indol-3-yl) acetamide-45 has been investigated for its inhibitory effects on histamine- and methacholine-induced contraction of isolated guinea pig trachea, indicating potential therapeutic applications in allergy treatment (Lu et al., 2002).
Analgesic Properties
The compound's derivatives have also been evaluated for their analgesic properties. Specifically, (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides, have shown promising analgesic effects, with some compounds being as potent as known reference drugs (Fouchard et al., 2001).
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFKGUEPPPKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide |
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